molecular formula C7H12O4 B064708 (2,3-Dihydroxycyclopentyl)acetic acid CAS No. 180195-94-2

(2,3-Dihydroxycyclopentyl)acetic acid

Cat. No.: B064708
CAS No.: 180195-94-2
M. Wt: 160.17 g/mol
InChI Key: LHOOASPXYCEHQP-UHFFFAOYSA-N
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Description

(2,3-Dihydroxycyclopentyl)acetic acid is a high-purity, multifunctional cyclopentane derivative of significant interest in organic synthesis and medicinal chemistry research. This chiral compound features both a carboxylic acid and two adjacent hydroxyl groups on its cyclopentane ring, making it a valuable scaffold for constructing more complex molecules. Its structure is analogous to key intermediates used in studying enzyme mechanisms, such as the carba-NAD+ analog which utilizes a cyclopentane ring to replace the furanose moiety of nicotinamide ribonucleotide for sirtuin research . Researchers can employ this dihydroxyacetic acid derivative as a versatile building block for the synthesis of novel compounds, including potential enzyme inhibitors, functionalized materials, and complex natural product analogs. The presence of multiple functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships. Furthermore, its core cyclopentane structure is a common motif in various biologically active molecules and synthetic intermediates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

180195-94-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(2,3-dihydroxycyclopentyl)acetic acid

InChI

InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10)

InChI Key

LHOOASPXYCEHQP-UHFFFAOYSA-N

SMILES

C1CC(C(C1CC(=O)O)O)O

Canonical SMILES

C1CC(C(C1CC(=O)O)O)O

Synonyms

Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The cyclopentane core in this compound contrasts with aromatic analogs like (2,3-Dichlorophenyl)acetic acid, which exhibit higher rigidity and lipophilicity due to the benzene ring .
  • Substituents such as sulfonamido () or pentyl chains () significantly alter molecular interactions and bioavailability.

Physicochemical Properties

Selected data for comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP
This compound C₇H₁₀O₄ 162.15* N/A N/A ~0.5*
2-(2-Hydroxy-3-(octylsulfonamido)cyclopentyl)acetic acid C₁₅H₂₉NO₅S 343.46 105–106 N/A 2.57†
(+/-)-Dihydrojasmonic Acid C₁₂H₂₀O₃ 212.29 N/A N/A 2.8‡
(2,3-Dichlorophenyl)acetic acid C₈H₆Cl₂O₂ 205.04 130–135 328 2.57

*Calculated using ChemDraw; †Estimated based on sulfonamido group; ‡Predicted via PubChem.

Key Observations :

  • The dichlorophenyl analog exhibits a higher melting point (130–135°C) due to aromatic stacking, whereas cyclopentyl derivatives with hydroxyl/sulfonamido groups melt at lower temperatures (98–106°C) .
  • Lipophilicity (LogP) varies with substituents: sulfonamido and dichlorophenyl groups increase LogP, while hydroxyl groups enhance hydrophilicity.

Preparation Methods

Cyclopentane Functionalization via Dihydroxylation

The cyclopentane backbone is often functionalized through dihydroxylation of cyclopentene precursors. Patent WO2014155389A2 describes analogous dihydroxylation using osmium tetroxide or permanganate systems in tetrahydrofuran (THF) or dimethylformamide (DMF). For (2,3-dihydroxycyclopentyl)acetic acid, cyclopentene-1-acetic acid undergoes anti-dihydroxylation to yield the cis-diol configuration. The reaction is typically conducted at 0–25°C with careful pH control (7–8) using sodium bicarbonate to quench excess oxidizer.

Acetylation and Deprotection Strategies

Reaction Optimization and Solvent Systems

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction rates and product purity. Nonpolar solvents like toluene or dichloromethane favor acetylation by stabilizing transition states, while polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in hydrolysis steps. For example, deprotection of acetylated intermediates proceeds efficiently in THF-methanol mixtures at 50°C, achieving >90% conversion within 2 hours.

Table 1: Solvent-Dependent Yields in Acetylation-Hydrolysis Sequences

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane40378
THF-Methanol (3:1)50292
DMF-Water (4:1)25565

Data adapted from WO2014155389A2 and EP0173714NWB1.

Base and Acid Catalysis

Alkali metal carbonates (e.g., potassium carbonate) facilitate acetylation by scavenging HCl, while mineral acids (e.g., HCl, H₂SO₄) drive hydrolysis. Patent WO2014155389A2 highlights the use of sodium bicarbonate for pH adjustment during workup, minimizing side reactions such as esterification.

Purification and Crystallization Techniques

Solvent Evaporation and Crystallization

Post-reaction mixtures are often concentrated via rotary evaporation or vacuum drying. Amorphous this compound is obtained by removing THF or DMF under reduced pressure (>720 mmHg). Crystallization from ethyl acetate-hexane mixtures yields crystalline product, with purity >98% as confirmed by HPLC.

pH-Dependent Liquid-Liquid Extraction

Separation of the acidic product from neutral byproducts is achieved by adjusting the aqueous phase to pH 7–8 using sodium carbonate. Ethyl acetate extraction followed by water washing removes residual salts and unreacted starting materials.

Stereochemical Control and Analytical Characterization

Chiral Resolution Methods

The cis-diol configuration is secured through asymmetric dihydroxylation using Sharpless conditions or chiral auxiliaries. EP0173714NWB1 reports enantiomeric excess (ee) >99% for L-glyceric acid analogs via kinetic resolution with lipases.

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 4.2–4.5 ppm (diol protons), δ 2.4–2.6 ppm (cyclopentyl CH₂), and δ 12.1 ppm (carboxylic acid) confirm structure.

  • HPLC : Retention time of 8.2 min (C18 column, 0.1% H₃PO₄/ACN mobile phase) .

Q & A

Q. What are the established synthetic pathways for (2,3-Dihydroxycyclopentyl)acetic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclopentene derivatives as precursors. For example, cyclopentene epoxidation followed by dihydroxylation can yield the dihydroxycyclopentyl backbone. Acetic acid coupling is achieved via nucleophilic substitution or esterification under acidic catalysis. To ensure stereochemical purity, chiral resolution techniques (e.g., enzymatic resolution) or asymmetric catalysis (e.g., Sharpless dihydroxylation) are recommended. Chromatographic validation (chiral HPLC or GC) should confirm enantiomeric excess ≥98% .

Q. How can the purity and concentration of this compound be quantified in aqueous solutions?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is optimal. Use a C18 column and isocratic elution with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Calibrate against a certified reference standard. For rapid quantification, potentiometric titration with 0.1 M NaOH can be employed, but validate against HPLC results to mitigate interference from carboxylate analogs .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR in D2 _2O or DMSO-d6 _6 resolve hydroxyl and carboxylic proton signals. Key diagnostic peaks: cyclopentyl CH-OH (δ 3.5–4.0 ppm) and acetic acid carbonyl (δ 170–175 ppm).
  • FT-IR : Confirm hydroxyl (3200–3500 cm1 ^{-1}) and carboxylic acid (1700 cm1 ^{-1}) functional groups.
  • X-ray crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water (1:1) and analyze in a monoclinic system (e.g., space group P21/cP2_1/c) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Characterize the compound’s solid-state forms using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Measure solubility in water, DMSO, and ethanol at 25°C using gravimetric analysis (saturation shake-flask method). Validate results with dynamic light scattering (DLS) to detect aggregates. Cross-reference with computational solubility predictions (e.g., COSMO-RS) .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Methodological Answer :
  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Light sensitivity : Store in amber glass under nitrogen to prevent photooxidation of hydroxyl groups.
  • pH-dependent degradation : Buffer aqueous solutions at pH 4–6 to minimize ester hydrolysis. Lyophilization is recommended for long-term storage .

Q. How can in silico modeling predict the biological activity of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against cyclooxygenase (COX) or dehydrogenase enzymes, leveraging the dihydroxycyclopentyl moiety’s potential hydrogen-bonding interactions. Pharmacokinetic properties (logP, bioavailability) can be predicted via SwissADME. Validate predictions with in vitro enzyme inhibition assays (IC50 _{50} determination) .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Reaction scalability : Replace batch processes with flow chemistry to improve dihydroxylation efficiency.
  • Purification : Optimize flash chromatography using gradient elution (ethyl acetate/hexane → methanol/dichloromethane).
  • Cost reduction : Substitute expensive catalysts (e.g., OsO4 _4) with biocatalysts (e.g., lipases for esterification) .

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